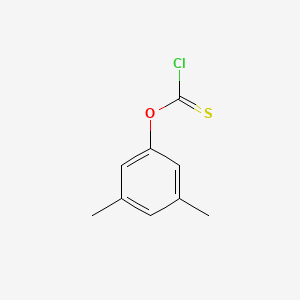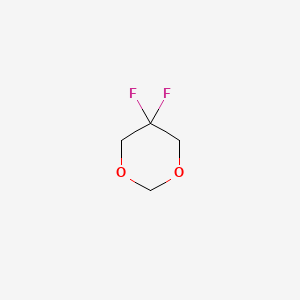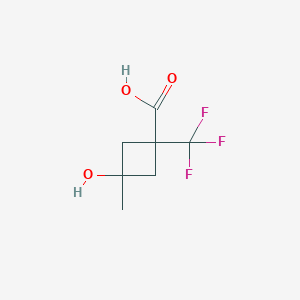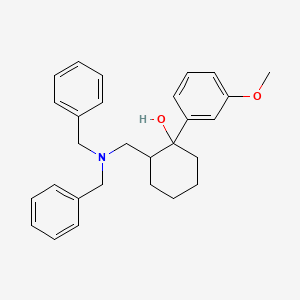
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a synthetic compound known for its analgesic properties. It is structurally related to tramadol, a well-known pain medication. The compound has a complex structure that includes a cyclohexanol ring, a methoxyphenyl group, and a dibenzylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring is formed through a Grignard reaction, where a cyclohexanone is reacted with a suitable Grignard reagent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dibenzylamino Group: The dibenzylamino group is attached through a reductive amination reaction, where a benzylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives of the original compound.
Scientific Research Applications
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol has various scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic properties and potential use as a pain medication.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of pain signals. The compound also affects the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Tramadol: A well-known pain medication with a similar structure and mechanism of action.
Tapentadol: Another analgesic with structural similarities and similar pharmacological effects.
Methadone: An opioid analgesic with a different structure but similar receptor interactions.
Uniqueness
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of structural features, which contribute to its distinct pharmacological profile. Its methoxyphenyl group and dibenzylamino moiety provide unique interactions with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C28H33NO2 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C28H33NO2/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
InChI Key |
UUCCCVCIZKKOEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


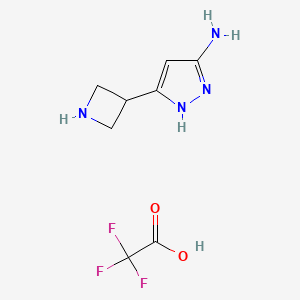
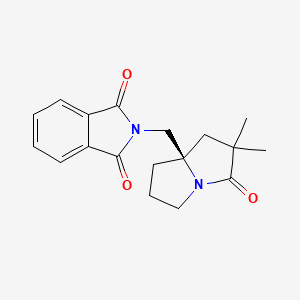
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)

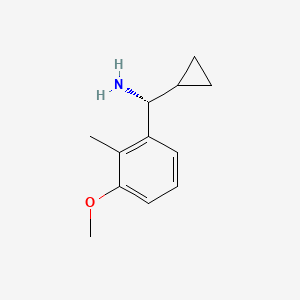
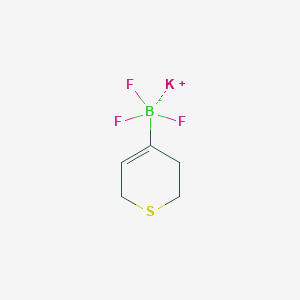

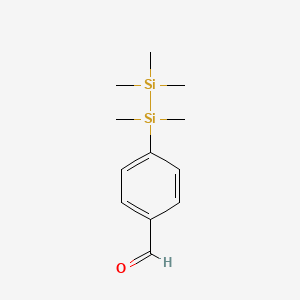
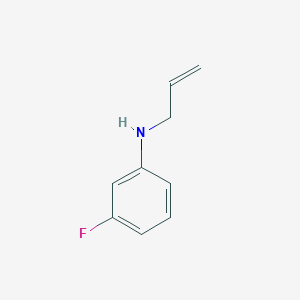
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
